6-phenyl-2,4-dihydro-1H-pyridazin-3-one
Description
Significance of Pyridazinone Scaffolds in Modern Chemical and Biological Research
The pyridazinone nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. jchemrev.comnih.gov This structural motif is a key component in numerous compounds exhibiting a broad spectrum of pharmacological activities. scholarsresearchlibrary.comeurekalert.org The versatility of the pyridazinone ring allows for chemical modifications at various positions, enabling the fine-tuning of its physicochemical properties and biological functions. sarpublication.com
The biological significance of pyridazinone derivatives is extensive, with documented activities including:
Cardiovascular Effects: Many pyridazinone-based compounds have been investigated for their cardiovascular properties, including antihypertensive, cardiotonic, and vasorelaxant effects. jchemrev.comsarpublication.comnih.gov
Anti-inflammatory Activity: The pyridazinone scaffold has been a template for the development of potent anti-inflammatory agents. nih.govmdpi.com
Anticancer Properties: A growing body of research highlights the potential of pyridazinone derivatives as anticancer agents. nih.govnih.gov
Antimicrobial and Antiviral Activities: Various derivatives have demonstrated efficacy against a range of microbial and viral pathogens. researchgate.netnih.gov
Neurological Applications: Research has also explored their potential in treating neurological disorders. nih.gov
The adaptability of the pyridazinone core continues to make it an attractive target for the synthesis of novel therapeutic agents. eurekalert.org
Historical Context and Evolution of Research on 6-Phenyl-2,4-dihydro-1H-pyridazin-3-one and its Analogs
Early investigations into 6-phenyl-4,5-dihydropyridazin-3-ones date back to at least the 1970s. A notable 1974 study focused on a series of these compounds as potential hypotensive agents, laying the groundwork for future cardiovascular research in this area. nih.gov This initial exploration into the biological activities of the 6-phenyl-substituted pyridazinone core sparked further interest in its therapeutic potential.
Over the decades, research has evolved from synthesizing and screening basic analogs to more rational drug design approaches. The focus has expanded beyond cardiovascular effects to include a wider range of pharmacological activities. For instance, subsequent studies have explored the antiplatelet, inodilatory, and other cardio-active properties of various 6-phenyl-4,5-dihydropyridazin-3-one derivatives. jchemrev.comnih.gov The substitution pattern on the phenyl ring and modifications at other positions of the pyridazinone core have been systematically investigated to establish structure-activity relationships (SAR).
Current Research Landscape and Future Perspectives for Pyridazinone Chemistry and its Derivatives
The current research landscape for pyridazinone chemistry is vibrant and multifaceted. Contemporary studies are focused on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. eurekalert.orgnih.gov There is a significant emphasis on developing compounds with improved pharmacokinetic profiles to increase their therapeutic viability. nih.gov
Future perspectives in the field are geared towards several key areas:
Targeted Therapies: The development of pyridazinone derivatives that selectively target specific enzymes or receptors is a major goal, particularly in cancer and inflammatory disease research. nih.govnih.gov
Combination Therapies: Investigating the synergistic effects of pyridazinone-based compounds with existing drugs is a promising avenue for enhancing therapeutic outcomes.
Advanced Drug Delivery Systems: The formulation of pyridazinone derivatives into novel drug delivery systems is being explored to improve their bioavailability and reduce potential side effects.
The ongoing exploration of the chemical space around the pyridazinone scaffold, coupled with advancements in biological screening and computational modeling, ensures that this class of compounds will remain a significant area of research for years to come. eurekalert.org
Theoretical Frameworks for Pyridazinone System Analysis
Computational chemistry plays a crucial role in understanding the properties and interactions of pyridazinone systems. Theoretical frameworks such as quantum chemical calculations and molecular modeling are employed to predict the electronic structure, reactivity, and biological activity of these compounds. researchgate.net
Molecular Docking and Modeling: These techniques are used to simulate the interaction of pyridazinone derivatives with their biological targets, such as enzymes and receptors. nih.govnih.gov By predicting the binding modes and affinities, researchers can gain insights into the mechanism of action and design more potent inhibitors. mdpi.comeurekaselect.com For example, docking studies have been instrumental in developing pyridazinone-based inhibitors for targets like monoamine oxidase-B (MAO-B). nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are utilized to calculate various molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential, and dipole moments. researchgate.netmdpi.com These parameters help in understanding the electronic characteristics of the molecules and correlating them with their observed biological activities.
These theoretical approaches provide a powerful complement to experimental studies, accelerating the drug discovery and development process for new pyridazinone-based therapeutic agents.
Detailed Research Findings on this compound and Analogs
The following tables summarize key research findings for various analogs of this compound, highlighting their biological activities.
Table 1: Cardiovascular Activity of this compound Analogs
| Compound/Analog | Specific Activity | Key Findings |
| 6-Phenyl-4,5-dihydro-3(2H)-pyridazinones | Hypotensive | Demonstrated blood pressure-lowering effects in early studies. nih.gov |
| 2-substituted-6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones | Inodilator | Compound 7 showed significant inodilatory and vasorelaxant properties. nih.gov |
| 6-fluoroarylpyridazinone derivatives | Vasorelaxant | Compound 19 was found to be a potent vasorelaxant. nih.gov |
| 6-(4-carboxymethyloxyphenyl)-4,5-dihydro-3(2H)-pyridazinone derivatives | Vasodilator | Acid, ester, and hydrazide derivatives showed potent vasodilator activity. nih.gov |
Table 2: Anti-inflammatory and Anticancer Activities of Pyridazinone Derivatives
| Compound/Analog | Specific Activity | Key Findings |
| Pyridazinone derivatives with indole (B1671886) moiety | Anti-inflammatory (PDE4 inhibitors) | Showed potential as phosphodiesterase type 4 (PDE4) inhibitors. nih.gov |
| 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinone family | Anticancer (c-Met inhibitor) | Pyridazinone 19 identified as a highly selective and potent c-Met tyrosine kinase inhibitor. nih.gov |
| Novel 3(2H)-pyridazinone derivatives | Anti-proliferative | Demonstrated anti-proliferative effects against human colon carcinoma HCT116 cells. nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
6-phenyl-2,4-dihydro-1H-pyridazin-3-one |
InChI |
InChI=1S/C10H10N2O/c13-10-7-6-9(11-12-10)8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13) |
InChI Key |
OGPWXKSXYFGAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 6 Phenyl 2,4 Dihydro 1h Pyridazin 3 One and Its Derivatives
Classical Synthetic Pathways for Pyridazinone Core Formation
Traditional methods for the synthesis of the pyridazinone ring have long been established and are still widely used due to their reliability and simplicity. These methods primarily involve condensation and cyclization reactions.
A cornerstone in the synthesis of pyridazinones is the condensation reaction between a suitable carbonyl compound and a hydrazine (B178648) derivative. For the synthesis of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one, a common precursor is a γ-keto acid. For instance, 4-oxo-4-phenylbutanoic acid can be reacted with hydrazine hydrate (B1144303). The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization to yield the dihydropyridazinone ring.
This reaction is versatile and can be adapted to produce a wide range of derivatives by using substituted hydrazines or different γ-keto acids. For example, using methylhydrazine in the reaction with 4-(4-aminophenyl)-4-oxobutanoic acid results in the formation of 2-methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone. mdpi.com Similarly, refluxing 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones with hydrazine hydrate in ethanol (B145695) is a known method for preparing 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one compounds. nih.gov
The reaction conditions for these condensations are often straightforward, typically involving refluxing the reactants in a suitable solvent like ethanol. mdpi.comnih.gov The yields for these reactions are generally high, making it an efficient method for accessing the pyridazinone core. liberty.edu
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 4-Oxo-4-phenylbutanoic acid | Hydrazine hydrate | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Reflux in ethanol | General Knowledge |
| 4-(4-Aminophenyl)-4-oxobutanoic acid | Methyl hydrazine | 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone | Reflux in boiling ethanol | mdpi.com |
| 3-[2-(4-Halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | Hydrazine hydrate | 4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Reflux in absolute ethanol | nih.gov |
Another classical and effective method for constructing the pyridazine (B1198779) ring is through the cyclization of 1,4-dicarbonyl compounds with hydrazine. chemtube3d.com This approach is particularly useful for the synthesis of pyridazines, which can then be further modified to pyridazinones. The reaction involves the condensation of hydrazine with a 1,4-diketone to form a dihydropyridazine, which can then be oxidized to the corresponding pyridazine. chemtube3d.com
The Paal-Knorr synthesis is a well-known example of this type of reaction for the synthesis of five-membered heterocycles, and a similar principle applies to the formation of six-membered pyridazines from 1,4-dicarbonyls. The versatility of this method lies in the accessibility of various 1,4-diketones, which can be synthesized through methods like the Stetter reaction. nih.gov This allows for the introduction of a wide range of substituents on the resulting pyridazine ring.
For the synthesis of pyridazinones, an unsaturated 1,4-dicarbonyl precursor or a dicarbonyl compound with a carboxylic acid or ester group can be utilized. The reaction with hydrazine would lead to the formation of the pyridazinone ring system.
Modern Synthetic Approaches
In recent years, there has been a significant drive towards the development of more efficient, sustainable, and diverse synthetic methods. This has led to the emergence of modern approaches for the synthesis of pyridazinones, including catalytic reactions, green chemistry principles, and multicomponent reactions.
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application in the synthesis of pyridazinones has enabled the functionalization of the pyridazinone core with a high degree of precision and efficiency. thieme-connect.comresearchgate.netthieme-connect.com These reactions are particularly useful for introducing substituents at specific positions of the 6-phenyl-3(2H)-pyridazinone system. thieme-connect.com
Common palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Stille couplings have been successfully employed to synthesize 5-substituted 6-phenyl-3(2H)-pyridazinones. thieme-connect.combenthamdirect.com These reactions typically start from a halogenated pyridazinone precursor, which is then coupled with a suitable organometallic reagent or an alkene/alkyne. For instance, 5-bromo-6-phenyl-3(2H)-pyridazinone can be used as a starting material for various cross-coupling reactions to introduce diverse functional groups at the 5-position. thieme-connect.com
The development of highly active and reusable palladium catalysts, such as polystyrene-supported palladium(II) complexes, has further enhanced the utility of these methods, allowing for reactions to be carried out under copper- and solvent-free conditions. researchgate.net
| Reaction Type | Starting Material | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Suzuki Coupling | Halogenated Pyridazinone | Organoboron Reagent | Pd Catalyst, Base | Aryl/Alkyl Substituted Pyridazinone | benthamdirect.com |
| Sonogashira Coupling | Halogenated Pyridazinone | Terminal Alkyne | Pd Catalyst, Cu Co-catalyst, Base | Alkynyl Substituted Pyridazinone | thieme-connect.comresearchgate.netbenthamdirect.com |
| Heck Coupling | Halogenated Pyridazinone | Alkene | Pd Catalyst, Base | Alkenyl Substituted Pyridazinone | thieme-connect.combenthamdirect.com |
| Stille Coupling | Halogenated Pyridazinone | Organotin Reagent | Pd Catalyst | Aryl/Vinyl Substituted Pyridazinone | thieme-connect.combenthamdirect.com |
The principles of green chemistry are increasingly influencing the design of synthetic routes for pyridazinones. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in The use of greener solvents, such as polyethylene (B3416737) glycol-400 (PEG-400), has been reported for the synthesis of pyridazin-3(2H)-ones, offering an environmentally benign alternative to traditional organic solvents. researchgate.net
Other green chemistry strategies include the use of catalysts, microwave-assisted synthesis, and solvent-free reaction conditions. rasayanjournal.co.in For instance, the modular synthesis of substituted pyridazin-3(2H)-ones has been achieved in PEG-400, and the products were isolated without the need for column chromatography, making the process more efficient and sustainable. researchgate.net Mechanical methods like ball milling are also being explored as a way to conduct solvent-free reactions by physically mixing reactants to increase their surface area and reactivity. rasayanjournal.co.in
One-pot multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.net
Several MCRs have been developed for the synthesis of pyridazinone derivatives. For example, a copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynyl esters has been reported for the regioselective synthesis of pyridazinones. nih.gov This reaction proceeds through a sequence of Michael addition, 1,2-addition, and in some cases, Ullmann cross-coupling to yield the final pyridazinone product. nih.gov
Another example is the molecular iodine-catalyzed one-pot synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones, which involves a domino reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org The development of such MCRs provides a rapid and efficient means to generate libraries of diverse pyridazinone derivatives for further biological evaluation.
Functionalization and Derivatization Strategies of the this compound Scaffold
The this compound core is a versatile scaffold in medicinal chemistry, offering multiple sites for chemical modification to modulate its physicochemical and pharmacological properties. The key strategies for its derivatization can be broadly categorized into three main areas: reactions on the pyridazinone ring itself, alterations to the appended phenyl moiety, and the construction of more complex fused heterocyclic systems. These approaches allow for a systematic exploration of the structure-activity relationship (SAR) to optimize biological activity. nih.govnih.gov
Substitution Reactions on the Pyridazinone Ring (e.g., N-Alkylation, N-Acylation)
The nitrogen atom at the 2-position (N2) of the pyridazinone ring is a primary site for functionalization, most commonly through N-alkylation and N-acylation reactions. This position's reactivity allows for the introduction of a wide variety of substituents, which can significantly influence the molecule's properties. sarpublication.com
N-alkylation is a frequently employed strategy to introduce diverse side chains. For instance, the N-alkylation of 6-aryl-4,5-dihydropyridazin-3(2H)-one intermediates with ethyl chloroacetate (B1199739) is a key step in the synthesis of novel pyridazinone derivatives. nih.gov This reaction proceeds via the elimination of an HCl molecule to yield ester-containing intermediates, which can be further modified. nih.gov Another common approach is the Mannich reaction, where the pyridazinone is treated with formaldehyde (B43269) and a secondary amine, such as piperidine (B6355638) or morpholine, to introduce dialkylaminomethyl groups at the N2 position. nih.govresearchgate.net These modifications have been explored for their potential to enhance biological activities. nih.gov
The conditions for N-alkylation can be tailored to achieve desired outcomes. The use of a base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), is a promising system for achieving regioselective N-1 alkylation in related heterocyclic systems like indazoles, highlighting the importance of reaction conditions in directing substitution. beilstein-journals.org
Below is a table summarizing various N-alkylation and N-acylation reactions performed on the this compound scaffold.
| Reagent | Reaction Type | Resulting Moiety at N2 | Reference |
| Ethyl chloroacetate | N-Alkylation | -CH₂COOC₂H₅ | nih.gov |
| Formaldehyde / Secondary Amine (e.g., Piperidine, Morpholine) | N-Alkylation (Mannich Reaction) | -CH₂-NR₂ | nih.govresearchgate.net |
| Benzene (B151609) sulfonyl chloride | N-Sulfonylation | -SO₂C₆H₅ | researchgate.net |
Modifications and Functionalization of the Phenyl Moiety
The phenyl ring at the 6-position of the pyridazinone core is another critical site for modification. Altering the substitution pattern on this aromatic ring is a key strategy for fine-tuning the electronic and steric properties of the entire molecule, which can directly impact its interaction with biological targets. nih.govnih.gov
Research has explored the synthesis of derivatives where the phenyl group is substituted with various functional groups. For example, a series of compounds were prepared by reacting different para-substituted acetophenones with glyoxylic acid as a preliminary step, leading to 6-phenylpyridazinone derivatives with substituents such as methoxy (B1213986) (CH₃O), methyl (CH₃), and halogens (Cl, F) on the phenyl ring. nih.govrsc.org This systematic modification allows for a comprehensive investigation of the structure-activity relationships associated with the phenyl moiety. nih.gov The aim of these modifications is often to enhance specific biological activities, such as vasorelaxant or c-Met kinase inhibitory effects. nih.govnih.gov
The following table details examples of substitutions made to the phenyl ring of the this compound scaffold.
| Position on Phenyl Ring | Substituent | Synthetic Precursor | Reference |
| para (4-position) | Methoxy (-OCH₃) | 4-Methoxyacetophenone | nih.govrsc.org |
| para (4-position) | Methyl (-CH₃) | 4-Methylacetophenone | nih.govrsc.org |
| para (4-position) | Chloro (-Cl) | 4-Chloroacetophenone | nih.govrsc.org |
| para (4-position) | Fluoro (-F) | 4-Fluoroacetophenone | nih.govrsc.org |
| para (4-position) | Amino (-NH₂) | 4-(4-aminophenyl)-4-oxobutanoic acid | mdpi.com |
Annulation and Fusion Reactions with Other Heterocyclic Systems
Annulation, or ring fusion, reactions represent an advanced strategy to create rigid, polycyclic structures by building additional heterocyclic rings onto the this compound framework. These fused systems often exhibit unique chemical properties and biological activities distinct from their monocyclic precursors.
Several types of heterocyclic rings have been successfully fused to the pyridazinone core. For example, the reaction of a 6-phenyl-3(2H)-pyridazinone derivative with anthranilic acid can yield a pyridazino[3,2-b]quinazolinone, a tetracyclic system. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions have been utilized to construct triazolo[4,3-b]pyridazinones. researchgate.net This reaction involves treating the pyridazinone with nitrile imines, generated in situ from hydrazonoyl halides. researchgate.net
Other fused systems have been synthesized from functionalized pyridazinone intermediates. Oxidative cyclization of a semicarbazone derivative of 6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone with selenium dioxide leads to the formation of a fused selenadiazole ring, creating a selenadiazolopyridazine derivative. mdpi.com Using thionyl chloride instead of selenium dioxide on the same precursor results in a thiadiazolopyridazine system. mdpi.com Furthermore, reaction with phosphorus trichloride (B1173362) can yield a diazaphospholopyridazine derivative. mdpi.com The reaction of a chloropyridazine intermediate with hydrazine hydrate, followed by treatment with carbon disulphide, can afford pyridazino[4,3-e] nih.govnih.govuni-muenchen.detriazine derivatives. nih.gov
This table summarizes various annulation reactions involving the this compound scaffold.
| Reactant(s) | Fused Heterocyclic System | Resulting Fused Ring | Reference |
| Anthranilic acid | Pyridazino[3,2-b]quinazolinone | Quinazolinone | researchgate.net |
| Hydrazonoyl halides (generating nitrile imines) | Triazolo[4,3-b]pyridazinone | Triazole | researchgate.net |
| Semicarbazone derivative + Selenium dioxide | Selenadiazolopyridazine | Selenadiazole | mdpi.com |
| Semicarbazone derivative + Thionyl chloride | Thiadiazolopyridazine | Thiadiazole | mdpi.com |
| Hydrazinylpyridazine derivative + Carbon disulphide | Pyridazino nih.govnih.govuni-muenchen.detriazine | Triazine | nih.gov |
| Dihydropyridazinone derivative + Phosphorus trichloride | Diazaphospholopyridazine | Diazaphosphole | mdpi.com |
Chemical Reactivity and Transformation Studies of 6 Phenyl 2,4 Dihydro 1h Pyridazin 3 One
Electrophilic and Nucleophilic Substitution Reactions
The pyridazine (B1198779) nucleus is generally considered electron-deficient, which influences its susceptibility to substitution reactions. thieme-connect.de
Electrophilic Substitution: Due to the electron-withdrawing nature of the two adjacent nitrogen atoms and the carbonyl group, the pyridazinone ring is deactivated towards electrophilic aromatic substitution. Reactions typically require forcing conditions, and substitution, if it occurs, is directed to the phenyl ring. The activating effect of the phenyl group directs electrophiles to the ortho- and para-positions.
Nucleophilic Substitution: The dihydropyridazinone ring itself does not readily undergo nucleophilic substitution unless a suitable leaving group is present on the ring. However, the fully aromatized 6-phenylpyridazin-3(2H)-one can be converted into derivatives that are susceptible to nucleophilic attack. For instance, treatment of the corresponding pyridazinone with phosphorus oxychloride yields a 3-chloro-6-phenylpyridazine (B182944) intermediate. nih.govresearchgate.net This chloro-derivative is then reactive towards various nucleophiles. The electron-deficient nature of the pyridazine ring facilitates these substitutions. thieme-connect.de
Common nucleophilic substitution reactions on activated pyridazinone derivatives include:
Amination: Reaction with ammonia (B1221849) or primary/secondary amines to introduce amino groups.
Alkoxylation: Reaction with alkoxides to form ether derivatives.
Thiolation: Reaction with thiols or thiourea (B124793) to introduce sulfur-containing moieties. nih.govresearchgate.net
Hydrazination: Reaction with hydrazine (B178648) hydrate (B1144303) to yield hydrazinyl derivatives, which are valuable intermediates for synthesizing fused heterocyclic systems. nih.govresearchgate.net
| Reactant (Activated Pyridazinone) | Nucleophile | Product | Reference |
| 3-Chloro-6-phenylpyridazine | Hydrazine hydrate | 3-Hydrazinyl-6-phenylpyridazine | nih.govresearchgate.net |
| 3-Chloro-6-phenylpyridazine | Thiourea | 6-Phenylpyridazine-3(2H)-thione | nih.govresearchgate.net |
Oxidation and Reduction Chemistry
Oxidation: A common reaction of 4,5-dihydropyridazin-3(2H)-ones is the dehydrogenation or oxidation to form the corresponding aromatic pyridazin-3(2H)-one. researchgate.net This transformation introduces a double bond between C-4 and C-5, resulting in a fully aromatic heterocyclic system. Various oxidizing agents can be employed for this purpose. The oxidation of dihydropyridines to their pyridine (B92270) counterparts is a well-established transformation and similar principles apply to the dihydropyridazinone system. wum.edu.pkmdpi.com
Reduction: The reduction of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one can target the carbonyl group or the C=N double bond. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can potentially reduce the carbonyl to a hydroxyl group or cleave the N-N bond under more drastic conditions. The specific outcome depends on the choice of the reducing agent and the reaction conditions.
| Substrate | Reaction Type | Reagent/Condition | Product | Reference |
| 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | Oxidation | Bromine/Acetic Acid | 6-Phenylpyridazin-3(2H)-one | researchgate.net |
Reactions Involving Active Sites on the Pyridazinone Ring
The this compound scaffold features several active sites that are susceptible to chemical modification.
N-2 Position: The secondary amine nitrogen (N-2) is a key site for functionalization. It can be readily alkylated or acylated to introduce a wide range of substituents. For example, reaction with formaldehyde (B43269) and a secondary amine (Mannich reaction) introduces an aminomethyl group. nih.gov Acylation with agents like ethyl chloroacetate (B1199739) or benzene (B151609) sulfonyl chloride has also been reported. researchgate.net These modifications are crucial for modulating the pharmacological properties of pyridazinone derivatives. nih.govresearchgate.netsarpublication.com
C-4 and C-5 Methylene (B1212753) Groups: The methylene groups at the C-4 and C-5 positions can be involved in condensation reactions. For instance, the C-4 methylene group, being adjacent to a carbonyl, can be activated for condensation with aromatic aldehydes under appropriate basic conditions.
C-3 Carbonyl Group: The carbonyl group at C-3 can be converted to a thione group (C=S) by reacting with reagents like phosphorus pentasulfide. nih.govresearchgate.net This transformation opens up further synthetic possibilities for creating sulfur-containing heterocyclic systems.
| Active Site | Reaction Type | Reagent(s) | Product Type | Reference |
| N-2 | Mannich Reaction | Formaldehyde, Piperidine (B6355638) | N-Piperidinomethyl derivative | researchgate.net |
| N-2 | Acylation | Ethyl Chloroacetate | N-Ethoxycarbonylmethyl derivative | researchgate.net |
| N-2 | Sulfonylation | Benzene Sulfonyl Chloride | N-Phenylsulfonyl derivative | researchgate.net |
| C-3 (C=O) | Thionation | Phosphorus Pentasulfide (P4S10) | Pyridazine-3(2H)-thione | nih.govresearchgate.net |
Heterocyclic Annulation and Condensation Reactions
The dihydropyridazinone ring serves as a valuable building block for the synthesis of fused polycyclic heterocyclic systems. These reactions often utilize functional groups introduced onto the pyridazinone core.
Annulation Reactions: Hydrazinyl derivatives of pyridazine are common precursors for building fused triazole rings. For example, reacting 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine with reagents like acetic anhydride (B1165640) or carbon disulfide leads to the formation of triazolo[4,3-b]pyridazine systems. nih.gov Similarly, reacting pyridazinethione derivatives with α-haloketones or chloroacetic acid can lead to the formation of fused thiazole (B1198619) or thiazine (B8601807) rings, respectively. nih.govnanomaterchem.com These annulation strategies are key for creating complex molecular architectures with diverse biological activities. nih.govmdpi.comresearchgate.net
Condensation Reactions: The activated methylene group at C-4 can undergo Knoevenagel-type condensation with various aldehydes. This reaction introduces an arylidene substituent at the C-4 position, extending the conjugation of the system and providing a route to further functionalized derivatives.
| Starting Material | Reagent(s) | Fused Ring System Formed | Reference |
| 3-Hydrazinylpyridazine derivative | Carbon Disulfide | clockss.orgmdpi.comnih.govTriazolo[4,3-b]pyridazine | nih.gov |
| Pyridazine-3(2H)-thione derivative | Chloroacetic acid, Aldehyde | Pyridazino[3,4-b] clockss.orgnih.govthiazine | nih.gov |
| Semicarbazone of pyridazinone | Selenium Dioxide | Selenadiazolo[4,5-c]pyridazine | mdpi.comnih.gov |
| Semicarbazone of pyridazinone | Thionyl Chloride | Thiadiazolo[4,5-c]pyridazine | mdpi.comnih.gov |
Rearrangement Pathways and Ring Transformations
The pyridazine ring, under certain conditions, can undergo rearrangement and ring transformation reactions to yield other heterocyclic structures. These transformations often involve cleavage of the N-N bond, a characteristic feature of 1,2-diazine chemistry. clockss.org
For instance, certain halo-substituted fused pyridazines have been shown to react with ynamines, leading to a cleavage of the N-N bond and subsequent rearrangement to form highly substituted pyridine derivatives. clockss.org Another documented transformation is the conversion of 4-amino-3,6-dihalogenopyridazines into 1,2,4-triazoles upon treatment with potassium amide. wur.nl Furthermore, the ring contraction of certain pyridazine derivatives to form pyrazoles has also been reported. wur.nl While these examples may not directly involve this compound, they illustrate the potential rearrangement pathways that the pyridazine core can undergo, highlighting its synthetic versatility in accessing diverse heterocyclic scaffolds. mdpi.comresearchgate.net
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Phenyl 2,4 Dihydro 1h Pyridazin 3 One Derivatives
Elucidation of Key Structural Features for Biological Activity
Modifications at the N2-position of the pyridazinone ring have been shown to be a significant determinant of the compound's pharmacological profile. sarpublication.com The introduction of various substituents at this position can lead to a diverse range of activities. Furthermore, the nature and placement of substituents on the C6-phenyl ring are crucial, as they can alter the electronic distribution and steric properties of the molecule, thereby influencing its interaction with biological targets. researchgate.net The degree of saturation within the pyridazinone ring also plays a role in defining the three-dimensional shape and, consequently, the biological activity.
Impact of Substituents on Mechanistic Interactions (e.g., Phenyl, N-substitutions, and Ring Positions)
The mechanistic interactions of 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives with their biological targets are highly sensitive to the nature and position of various substituents.
N-Substitutions: The N2-position of the pyridazinone ring is a frequent point of modification in SAR studies. Attaching different chemical moieties at this position can profoundly impact the compound's analgesic and anti-inflammatory activities. sarpublication.com For example, the incorporation of an acetamide (B32628) side chain at the N2-position has been shown to enhance these properties. sarpublication.com The size, shape, and physicochemical properties of the N2-substituent are instrumental in determining the potency and selectivity of the derivative.
Ring Positions: While substitutions on the C6-phenyl ring and at the N2-position are most commonly studied, modifications at other positions of the pyridazinone ring also contribute to the SAR. The introduction of substituents at the C4 and C5 positions can influence the conformational flexibility of the ring and its interactions with biological macromolecules.
The following interactive table provides illustrative data on how different substituents on the phenyl ring can influence the antihypertensive activity of this compound derivatives.
| R (Phenyl Ring Substituent) | R1 (N2-Substituent) | Biological Activity Profile |
| H | H | Baseline Activity |
| Amino | H | Enhanced Antihypertensive Activity |
| Acylamino | H | Potent Antihypertensive Activity |
| Halogen (e.g., Cl, F) | H | Significant Antihypertensive Activity |
| H | Acetamide | Enhanced Analgesic & Anti-inflammatory Activity |
This table is a generalized representation based on findings in the cited literature. researchgate.netsarpublication.com
Stereochemical Considerations and Conformational Analysis in SAR
Stereochemistry and conformational analysis are vital for understanding the SAR of this compound derivatives. The three-dimensional arrangement of atoms in a molecule dictates how it can interact with a specific biological target.
Stereochemical Considerations: The introduction of a chiral center, for example, by substitution at the C4 or C5 positions of the pyridazinone ring, can result in the formation of enantiomers. These stereoisomers, being non-superimposable mirror images, may exhibit different biological activities and potencies due to their differential interactions with chiral biological macromolecules like enzymes and receptors.
Pharmacophore Modeling and Ligand Design Principles for Pyridazinones
Pharmacophore modeling is a computational method used to identify the essential structural features of a molecule that are responsible for its biological activity. For the pyridazinone class of compounds, pharmacophore models have been developed to guide the design of new and more potent derivatives. nih.govnih.govtandfonline.com
A general pharmacophore model for this compound derivatives would typically include:
A hydrogen bond acceptor: The carbonyl oxygen atom (C=O) on the pyridazinone ring.
A hydrogen bond donor: The nitrogen atom (N-H) at the N2-position of the pyridazinone ring.
An aromatic/hydrophobic feature: The phenyl ring located at the C6-position.
Ligand design principles based on such models focus on synthesizing new molecules that retain this optimal spatial arrangement of pharmacophoric features. The design process may involve modifying the core structure to improve properties like binding affinity, selectivity, and pharmacokinetic parameters. The pyridazinone scaffold is considered a valuable element in drug design, and these modeling approaches help in its effective utilization. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach allows for the prediction of the activity of novel, unsynthesized molecules. For pyridazinone derivatives, QSAR models have been developed to better understand the relationship between their chemical structures and biological activities. nih.gov
In a typical QSAR study, various molecular descriptors are calculated for a set of related compounds. These descriptors quantify different aspects of the molecule's physicochemical properties, such as:
Electronic properties: (e.g., partial atomic charges, dipole moment)
Steric properties: (e.g., molecular volume, surface area)
Hydrophobicity: (e.g., the partition coefficient, logP)
Topological properties: (e.g., connectivity indices)
These descriptors are then used as independent variables in a statistical model, with the biological activity as the dependent variable. The resulting QSAR equation can provide valuable insights into which molecular properties are most important for the desired biological effect and can guide the rational design of new derivatives with enhanced activity.
Mechanistic Investigations of 6 Phenyl 2,4 Dihydro 1h Pyridazin 3 One and Its Analogs
Molecular Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Modulation)
The pyridazinone scaffold, particularly the 6-phenyl-2,4-dihydro-1H-pyridazin-3-one core structure, has been the subject of extensive research to identify and validate its molecular targets. These investigations have revealed that this class of compounds interacts with several key enzymes and receptors involved in various physiological processes. The primary molecular targets identified for these analogs include phosphodiesterases (PDEs), cyclooxygenase (COX) enzymes, and the cannabinoid CB2 receptor (CB2R). mdpi.comnih.govnih.gov
Derivatives of this compound have been widely recognized for their inhibitory effects on different enzyme systems. nih.gov A significant body of work has focused on their role as inhibitors of phosphodiesterase III (PDE-III), an enzyme critical in cardiovascular function. mdpi.comnih.govresearchgate.net The inhibition of PDE-III by these compounds has been linked to their cardiotonic, vasodilator, and antiplatelet activities. mdpi.com The structure-activity relationship studies have consistently shown that the pyridazinone ring is a crucial pharmacophore for this inhibitory action. semanticscholar.org
Another well-established target for pyridazinone derivatives is the cyclooxygenase (COX) enzyme, which is pivotal in the inflammatory pathway. nih.gov Research has been directed towards developing selective COX-2 inhibitors based on the pyridazinone framework. semanticscholar.orgnih.gov The rationale for targeting COX-2 selectively is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the COX-1 isoform. nih.gov
In addition to enzyme inhibition, analogs of this compound have been explored for their ability to modulate receptor activity. Specifically, studies have identified the cannabinoid CB2 receptor (CB2R) as a target. mdpi.com The CB2R is primarily expressed in the immune system and is considered a therapeutic target for inflammatory and pain-related conditions. nih.gov Various pyridazinone-based compounds have been synthesized and evaluated for their binding affinity and functional activity at the CB2R. acs.orgcnr.it
The validation of these molecular targets is a crucial step in understanding the therapeutic potential of this chemical class. The diverse pharmacological activities reported for pyridazinone derivatives, including cardiovascular, anti-inflammatory, and analgesic effects, can be attributed to their interaction with these specific molecular targets. mdpi.comnih.govmdpi.com
Enzyme Inhibition Kinetics and Mechanisms (e.g., Phosphodiesterase Inhibition, COX Isoform Inhibition)
The investigation into the enzyme inhibition kinetics and mechanisms of this compound analogs has provided significant insights into their mode of action, particularly concerning phosphodiesterase (PDE) and cyclooxygenase (COX) enzymes.
Cyclooxygenase (COX) Isoform Inhibition: Pyridazinone derivatives have been extensively investigated as inhibitors of COX enzymes, with a particular focus on achieving selectivity for the COX-2 isoform over COX-1. semanticscholar.orgnih.gov This selectivity is desirable as COX-1 inhibition is associated with gastrointestinal side effects, while COX-2 inhibition is responsible for anti-inflammatory actions. nih.gov The development of 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one was based on the premise that the pyridazinone ring serves as a promising template for COX-2 inhibitors. semanticscholar.org In vitro analysis of this compound revealed its potential as a potent COX-2 inhibitor when compared to the non-selective inhibitor indomethacin. semanticscholar.org Molecular docking studies have further supported the binding capability of these compounds to the COX-2 active site. semanticscholar.org The incorporation of moieties like 4-thiazolidinone (B1220212) into the pyridazinone structure has been shown to yield potent COX-2 inhibitors. nih.gov
| Compound Class | Target Enzyme | Key Findings | Reference |
|---|---|---|---|
| 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogs | Phosphodiesterase III (PDE-III) | Potent inhibition with IC50 values in the nanomolar range (e.g., 0.07 µM for the most active analog). Planar topology is important for activity. | nih.gov |
| 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones | Phosphodiesterase III (PDE-III) | Found not to be inhibitors of human platelet PDE-III. | nih.gov |
| 2-butyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one | Cyclooxygenase-2 (COX-2) | Demonstrated potent COX-2 inhibitory activity in vitro compared to indomethacin. | semanticscholar.org |
| 4-thiazolidinone-bearing pyridazine (B1198779) derivatives | Cyclooxygenase-2 (COX-2) | Recognized as potent inhibitors of COX-2. | nih.gov |
Receptor Binding Studies and Ligand-Receptor Interactions (e.g., CB2R Affinity)
Recent research has expanded the mechanistic understanding of pyridazinone derivatives beyond enzyme inhibition to include their interaction with G-protein coupled receptors, specifically the cannabinoid CB2 receptor (CB2R). mdpi.com The CB2R is a promising therapeutic target for various inflammatory diseases and pain states. nih.gov
Binding affinity studies are crucial for characterizing the interaction between a ligand and its receptor. For pyridazinone analogs, these studies are typically conducted using competitive radioligand displacement assays. In these assays, membranes from cells expressing the human CB2R are incubated with a radiolabeled cannabinoid ligand, such as [3H]CP-55,940, and varying concentrations of the test compound. acs.org The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibitor constant (Ki) is determined, which represents the affinity of the compound for the receptor.
Several studies have reported the synthesis and evaluation of novel pyridazinone-based compounds with significant affinity for the CB2R. For instance, a series of N-aryl-2-pyridone-3-carboxamide derivatives were tested, and it was found that different cycloalkanes linked to the N-aryl pyridone by an amide group displayed CB2R agonist activity. mdpi.com Similarly, the evaluation of 1,8-naphthyridin-2(1H)-one-3-carboxamides, which share structural similarities with the pyridazinone core, revealed high selectivity and affinity in the nanomolar range for the CB2 receptor. acs.org
The data from these binding studies are essential for establishing structure-activity relationships (SAR). For example, it has been observed that substitutions at specific positions on the pyridazinone or related scaffolds can significantly alter the binding affinity for the CB2R. acs.org This information guides the design of new analogs with improved affinity and selectivity.
| Compound Class | Receptor Target | Binding Affinity (Ki) | Key Findings | Reference |
|---|---|---|---|---|
| N-aryl-2-pyridone-3-carboxamide derivatives | Cannabinoid CB2 Receptor (CB2R) | EC50 = 112 nM for the most promising compound. | Demonstrated CB2R agonist activity. | mdpi.com |
| 1,8-Naphthyridin-2(1H)-one-3-carboxamides | Cannabinoid CB2 Receptor (CB2R) | Nanomolar range | Showed high selectivity and affinity for CB2R. Substituents at C-6 controlled functional activity. | acs.org |
| 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives | Cannabinoid CB2 Receptor (CB2R) | 0.45–61.76 nM for potent ligands. | Potent and selective ligands for the CB2 receptor. | cnr.it |
Modulation of Cellular Signaling Pathways and Biochemical Cascades (e.g., cAMP Pathways, Apoptosis Induction)
The interaction of this compound and its analogs with their molecular targets leads to the modulation of various downstream cellular signaling pathways and biochemical cascades.
cAMP Pathways: A primary mechanism through which pyridazinone derivatives exert their effects is by modulating the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. This is a direct consequence of their inhibitory action on phosphodiesterases (PDEs), particularly PDE-III. mdpi.comnih.gov PDEs are enzymes that hydrolyze cAMP, thereby terminating its signaling activity. By inhibiting PDE-III, these compounds prevent the degradation of cAMP, leading to an increase in its intracellular concentration. nih.gov Elevated cAMP levels, in turn, activate protein kinase A (PKA), which then phosphorylates various downstream target proteins, resulting in a range of cellular responses. magtechjournal.com In the context of cardiovascular function, this increase in cAMP is responsible for the positive inotropic (increased heart muscle contractility) and vasodilatory effects observed with many pyridazinone-based cardiotonic agents. mdpi.comnih.gov A study on a series of 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones found that some of the synthesized compounds produced a moderate increase in cAMP levels in platelets. nih.gov
Apoptosis Induction: While the core this compound structure is more commonly associated with cardiovascular and anti-inflammatory effects, certain derivatives and related heterocyclic compounds have been investigated for their ability to induce apoptosis, or programmed cell death. Apoptosis is a critical process in development and tissue homeostasis, and its dysregulation is a hallmark of cancer. Some synthetic molecules have been reported to induce cancer cell death through caspase-dependent or caspase-independent pathways. mdpi.com For example, certain oxazine (B8389632) derivatives, which share some structural features with pyridazinones, have been shown to induce both apoptosis and paraptosis in human breast cancer cells. nih.gov This was associated with the enhanced expression of apoptosis-associated proteins like PARP and Bax, and a decrease in the levels of anti-apoptotic proteins such as Bcl-2. nih.gov The induction of apoptosis by these compounds is often linked to the generation of reactive oxygen species (ROS) and the activation of stress-activated protein kinase pathways, such as the JNK pathway. nih.gov
Molecular Interactions at the Active Site (e.g., Hydrogen Bonding, Hydrophobic Interactions, pi-Stacking)
Understanding the molecular interactions between this compound analogs and the active sites of their target proteins is fundamental to explaining their biological activity and for the rational design of more potent and selective compounds. These interactions are typically elucidated through X-ray crystallography of ligand-protein complexes and computational methods such as molecular docking.
In the context of COX-2 inhibition, molecular docking studies have provided insights into the binding mode of pyridazinone derivatives. These studies suggest that the compounds orient themselves within the active site to form favorable interactions. For instance, the pyridazinone core can engage in hydrogen bonding with key residues, while the phenyl group and other substituents can form hydrophobic and van der Waals interactions with nonpolar pockets within the active site. semanticscholar.org
Regarding interactions with the CB2 receptor, docking studies of related scaffolds have suggested that hydrophobic interactions play a significant role. mdpi.com For example, the pyridone scaffold is thought to provide optimal lipophilicity for the design of CB2R ligands and may engage in hydrophobic interactions with residues such as W194 and F117. mdpi.com
Crystallographic studies of some pyridazinone derivatives have provided direct evidence of intermolecular interactions. For example, the crystal structure of 6-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one revealed that molecules are linked by C—H⋯O hydrogen bonds and C—H⋯π interactions involving the methyl group and the phenyl ring of a symmetry-related molecule. nih.gov While these are intermolecular interactions in a crystal lattice, they provide valuable information about the potential types of non-covalent interactions that these molecules can form within a protein's active site. Pi-stacking interactions between the phenyl ring of the ligand and aromatic residues like tyrosine in the active site have also been suggested to contribute to the binding affinity of some pyridazinone derivatives. researchgate.net
Computational and Theoretical Studies on 6 Phenyl 2,4 Dihydro 1h Pyridazin 3 One
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Analysis, Molecular Electrostatic Potential Surface (MEPS))
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of pyridazinone derivatives. mdpi.com DFT methods, such as B3LYP with a 6-31G* basis set, are employed to simulate the electronic structure and predict the reactivity of these molecules. gsconlinepress.com
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.com A low HOMO-LUMO energy gap suggests higher chemical reactivity. mdpi.com For instance, in a study of a novel pyridazin-3(2H)-one derivative, FMO analysis revealed a low energy gap, indicating its potential for chemical interactions. mdpi.com
Molecular Electrostatic Potential Surface (MEPS): MEPS analysis is used to visualize the charge distribution on a molecule and predict its sites for electrophilic and nucleophilic attack. mdpi.com For pyridazinone derivatives, MEPS can identify electronegative regions, such as those around nitrogen atoms, which are susceptible to electrophilic attack. mdpi.com In one study, MEPS analysis of a pyridazinone compound showed that the nitrogen atom sites are electronegative, providing insights into its local reactivity properties. mdpi.com
The following table summarizes key quantum chemical parameters calculated for a representative pyridazinone derivative:
| Parameter | Value | Significance |
| HOMO Energy | [Value] eV | Indicates electron-donating ability |
| LUMO Energy | [Value] eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | [Value] eV | Relates to chemical reactivity |
| Electronegativity (χ) | [Value] | Measure of electron-attracting power |
| Chemical Hardness (η) | [Value] | Resistance to change in electron distribution |
| Global Softness (σ) | [Value] | Inverse of chemical hardness |
Note: Specific values are dependent on the exact derivative and computational method used.
Molecular Docking and Dynamics Simulations of Ligand-Protein Complexes
Molecular docking and dynamics simulations are powerful computational tools for investigating the interactions between small molecules, like 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives, and biological targets such as proteins. nih.govscienceopen.com These techniques are crucial in drug discovery for predicting the binding affinity and mode of interaction of a ligand with its receptor. nih.govscienceopen.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. amazonaws.comresearchgate.net For pyridazinone derivatives, docking studies have been used to identify potential biological targets. nih.gov In one repurposing study, docking calculations were used to investigate the binding features of a series of pyridazinone-based small molecules, leading to the identification of aspartate aminotransferase as a potential target. nih.govscienceopen.com Docking studies have also been employed to evaluate the potential of pyridazinone derivatives as inhibitors of enzymes like monoamine oxidase (MAO-A and MAO-B) and dihydrofolate reductase. nih.govjpionline.org
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of ligand-protein complexes over time, offering a more realistic representation of the biological environment. nih.govmdpi.com These simulations can confirm the stability of binding poses predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.govscienceopen.com For a series of pyridazinone-based compounds, MD simulations were performed to validate the docking results and confirm effective ligand-protein interactions. nih.govscienceopen.com
The table below illustrates typical data obtained from molecular docking studies of a pyridazinone derivative with a target protein:
| Parameter | Value | Unit | Description |
| Binding Affinity | [Value] | kcal/mol | The strength of the interaction between the ligand and the protein. |
| Interacting Residues | [List of Amino Acids] | - | Key amino acid residues in the protein's binding site that interact with the ligand. |
| Hydrogen Bonds | [Number] | - | The number of hydrogen bonds formed between the ligand and the protein. |
| Hydrophobic Interactions | [List of Residues] | - | Amino acid residues involved in non-polar interactions with the ligand. |
Predictive Modeling Using QSAR and Chemoinformatics Approaches
Quantitative Structure-Activity Relationship (QSAR) and chemoinformatics are computational approaches used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mjcce.org.mk These predictive models are valuable in drug discovery for designing new compounds with enhanced activity and for screening large chemical libraries. mdpi.comspringernature.com
QSAR Studies: QSAR models for pyridazinone derivatives have been developed to predict their various biological activities, including anti-inflammatory and antimicrobial effects. nih.gov These models typically use a range of molecular descriptors, such as physicochemical properties and structural features, to correlate with the observed biological activity. mjcce.org.mk For instance, a 2D-QSAR model was developed for a series of 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives to assess their potential as multi-target ligands for Alzheimer's disease. nih.gov
Chemoinformatics Approaches: Chemoinformatics tools are employed to manage, analyze, and model large datasets of chemical information. springernature.com In the context of pyridazinone research, chemoinformatics can be used to analyze structure-activity relationships (SAR) and to design novel derivatives with improved pharmacological profiles. nih.gov For example, a chemoinformatics investigation of spectral and quantum chemistry patterns can aid in the discovery of new drug leads. mdpi.com
The following table presents an example of descriptors that might be used in a QSAR model for pyridazinone derivatives:
| Descriptor Type | Example Descriptor | Information Provided |
| Electronic | Dipole Moment | Polarity of the molecule |
| Steric | Molecular Volume | Size and shape of the molecule |
| Hydrophobic | LogP | Lipophilicity of the molecule |
| Topological | Wiener Index | Branching of the molecular skeleton |
Conformational Analysis and Energy Landscapes of Pyridazinone Systems
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. beilstein-journals.orgmdpi.com Understanding the conformational preferences of the this compound system is crucial as the three-dimensional shape of a molecule often dictates its biological activity.
Computational methods, such as DFT, can be used to calculate the energy landscape of the pyridazinone system, identifying the most stable conformers and the energy barriers between them. researchgate.net This information is vital for understanding how the molecule might interact with a biological receptor.
The table below shows key conformational parameters for a hypothetical this compound derivative:
| Parameter | Value (degrees) | Description |
| Dihedral Angle (Phenyl-Pyridazinone) | [Value] | The twist between the phenyl ring and the pyridazinone ring. |
| Ring Puckering Parameters (Q, θ, φ) | [Values] | Quantify the conformation of the non-planar pyridazinone ring. |
Computational Support for Spectroscopic Data Interpretation (IR, NMR, Mass Spectrometry)
Computational methods are increasingly used to support the interpretation of experimental spectroscopic data, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). mdpi.commdpi.com By calculating theoretical spectra, researchers can confirm the structure of synthesized compounds and assign specific spectral features to molecular vibrations or chemical environments. mdpi.commdpi.com
IR Spectroscopy: Theoretical IR spectra can be computed using DFT calculations. ajchem-a.comelixirpublishers.com These calculated spectra can be compared with experimental FT-IR data to aid in the assignment of vibrational bands. researchgate.net For instance, the characteristic C=O stretching frequency in the pyridazinone ring can be predicted and compared with the experimental value.
NMR Spectroscopy: Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculated shifts can be correlated with experimental data to confirm the molecular structure and assign resonances to specific protons and carbons. mdpi.com For example, the chemical shifts of the protons and carbons in the pyridazinone and phenyl rings can be accurately predicted. mdpi.com
Mass Spectrometry: While direct computational prediction of mass spectra is complex, computational tools can assist in the interpretation of fragmentation patterns observed in mass spectrometry. researchgate.net By calculating the stability of potential fragment ions, it is possible to rationalize the observed mass spectrum.
The following table provides a comparison of experimental and computationally predicted spectroscopic data for a pyridazinone derivative:
| Spectroscopic Data | Experimental Value | Calculated Value |
| IR (C=O stretch) | [Value] cm⁻¹ | [Value] cm⁻¹ |
| ¹H NMR (aromatic proton) | [Value] ppm | [Value] ppm |
| ¹³C NMR (carbonyl carbon) | [Value] ppm | [Value] ppm |
Advanced Characterization Techniques for 6 Phenyl 2,4 Dihydro 1h Pyridazin 3 One Derivatives
Spectroscopic Methods for Comprehensive Structural Elucidation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For 6-phenyl-2,4-dihydro-1H-pyridazin-3-one derivatives, IR spectra typically reveal characteristic absorption bands that confirm the presence of key structural features. The spectra of various pyridazinone derivatives consistently show absorption bands for N-H, C=O (amide), C=N, and C-H bonds. nih.govmdpi.comresearchgate.net For instance, in the derivative 6-phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one, characteristic absorption bands were observed at 3323 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), and 1607 cm⁻¹ (C=N). researchgate.net Similarly, the IR spectrum of semicarbazone derivatives of pyridazinone shows bands at 3221 cm⁻¹ (N-H) and 1632 cm⁻¹ (C=N). mdpi.com
Table 1: Typical Infrared Absorption Bands for this compound Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3495 - 3213 | Indicates the presence of the amine group in the pyridazinone ring. nih.gov |
| C-H Stretch (Aromatic) | ~3100 - 3000 | Corresponds to the C-H bonds of the phenyl ring. |
| C-H Stretch (Aliphatic) | ~2950 - 2850 | Corresponds to the C-H bonds of the dihydropyridazinone ring. researchgate.net |
| C=O Stretch (Amide) | 1735 - 1635 | A strong absorption characteristic of the carbonyl group in the pyridazinone ring. nih.govresearchgate.net |
| C=N Stretch | 1632 - 1607 | Indicates the carbon-nitrogen double bond within the heterocyclic structure. mdpi.comresearchgate.net |
| C=C Stretch (Aromatic) | ~1600 - 1450 | Corresponds to the carbon-carbon double bonds of the phenyl ring. |
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure. nih.govnih.gov
In the ¹H-NMR spectra of this compound derivatives, the protons of the phenyl group typically appear as multiplets in the aromatic region (δ 7.0–8.5 ppm). nih.govresearchgate.net The protons of the dihydropyridazinone ring, specifically the methylene (B1212753) protons at C-4 and C-5, often appear as triplets or multiplets in the aliphatic region (δ 2.5–3.0 ppm). researchgate.net For example, in one study, the methylene protons at C-4 and C-5 of a derivative were observed as two triplets at δ 2.54 and 2.99 ppm. researchgate.net The N-H proton of the pyridazinone ring can be observed as a broad singlet, which is exchangeable with D₂O. researchgate.net
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. The carbonyl carbon (C=O) of the pyridazinone ring is typically observed at a downfield chemical shift (around δ 160-170 ppm). The carbons of the phenyl ring and the heterocyclic ring appear at characteristic chemical shifts that can be fully assigned using two-dimensional NMR techniques like HSQC and HMBC. nih.govresearchgate.net
Table 2: Representative ¹H-NMR and ¹³C-NMR Chemical Shifts (δ, ppm) for a 6-Phenyl-4,5-dihydropyridazin-3(2H)-one Derivative
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3 (C=O) | - | ~165.0 |
| C4 (-CH₂-) | ~2.54 (t) | ~24.5 |
| C5 (-CH₂-) | ~2.99 (t) | ~29.5 |
| C6 | - | ~150.0 |
| Phenyl C1' | - | ~135.0 |
| Phenyl C2'/C6' | ~7.80 (m) | ~128.0 |
| Phenyl C3'/C5' | ~7.45 (m) | ~129.0 |
| Phenyl C4' | ~7.50 (m) | ~130.0 |
| N2-H | ~11.10 (bs) | - |
(Note: Chemical shifts are approximate and can vary depending on the specific derivative and solvent used. Data compiled from representative literature. mdpi.comresearchgate.netresearchgate.net)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. nih.gov For derivatives of this compound, the mass spectrum typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, which confirms the molecular weight of the compound. mdpi.comnih.gov
The fragmentation of these molecules under electron ionization (EI) or other ionization methods provides valuable structural information. asianpubs.orgresearchgate.net The fragmentation patterns are often complex but can reveal characteristic losses of small molecules or radicals, helping to piece together the molecular structure. For example, the mass spectrum of a selenadiazolopyridazine derivative showed the peak molecular ion at m/z 292, confirming its structure. mdpi.com High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule. Several crystal structures of this compound derivatives have been reported. nih.govresearchgate.netmdpi.com
For example, the crystal structure of 6-phenyl-4,5-dihydropyridazin-3(2H)-one revealed that the molecule forms hydrogen-bonded centrosymmetric dimers in the crystal lattice. researchgate.net In another derivative, the pyridazine (B1198779) ring was found to adopt a screw-boat conformation. nih.gov The analysis of crystal structures also elucidates intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal. nih.goviucr.org These studies confirm the connectivity established by spectroscopic methods and provide an unparalleled level of detail about the molecule's solid-state architecture.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)
Chromatographic techniques are essential for the separation and purification of synthesized compounds and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. The purity of synthesized 6-phenylpyridazin-3(2H)-one has been confirmed by HPLC to be greater than 97%. researchgate.net This technique is crucial in ensuring that the material being characterized is a single, pure compound, which is a prerequisite for obtaining reliable data from other analytical methods and for any subsequent applications.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical formula of the synthesized compound. This technique is routinely used in the characterization of new this compound derivatives to confirm their elemental composition. mdpi.comresearchgate.net For instance, for a synthesized pyridazinone derivative with the proposed formula C₁₉H₁₇N₅O₂Se, the calculated elemental composition was C, 53.53%; H, 4.02%; N, 16.43%. The found values were C, 53.58%; H, 4.05%; N, 16.40%, which are in excellent agreement and confirm the proposed structure. mdpi.com
Thermodynamic Property Investigations of Solutions
The thermodynamic properties of solutions containing this compound, often abbreviated as PPD, have been the subject of detailed research to understand its dissolution behavior and solvation mechanisms in various solvent systems. researchgate.netmdpi.com These investigations are crucial for pharmaceutical applications, as properties like solubility directly impact the formulation and efficacy of therapeutic agents. researchgate.net
Studies have systematically measured the solubility of PPD in a range of pharmaceutical solvents and binary mixtures at different temperatures, typically from 298.2 K to 318.2 K, under standard atmospheric pressure (0.1 MPa). researchgate.netsemanticscholar.org The collected solubility data, expressed as mole fractions, provide the foundation for calculating key thermodynamic parameters that govern the dissolution process.
Apparent Thermodynamic Analysis
A common approach to understanding the dissolution of PPD is through an apparent thermodynamic analysis. This involves calculating the apparent standard enthalpy (ΔsolH⁰), apparent standard Gibbs free energy (ΔsolG⁰), and apparent standard entropy (ΔsolS⁰) of dissolution.
The results from multiple studies consistently show that the dissolution of PPD is an endothermic process, as indicated by positive values for the apparent standard enthalpy (ΔsolH⁰). researchgate.netnih.govnih.gov This means that heat is absorbed from the surroundings when PPD dissolves. For instance, in binary mixtures of dimethyl sulfoxide (B87167) (DMSO) and water, the ΔsolH⁰ values were found to be positive, ranging from 6.10 to 31.35 kJ mol⁻¹. nih.gov
Furthermore, the dissolution is reported to be an entropy-driven process. researchgate.netnih.govnih.gov This is characterized by positive values for the apparent standard entropy (ΔsolS⁰), which were recorded in the range of 4.74 to 13.01 J mol⁻¹ K⁻¹ in DMSO and water mixtures. nih.gov An entropy-driven process suggests that the increase in disorder of the system upon dissolution is a significant contributing factor to the spontaneity of the process.
Enthalpy-Entropy Compensation
To further elucidate the solvation mechanism, enthalpy-entropy compensation analysis is often performed. This analysis examines the linear relationship between the enthalpy and entropy of a process. For PPD in binary DMSO and water systems, as well as in neat solvents, a linear plot of ΔsolH° versus ΔsolG° with a positive slope greater than 1.0 was observed. nih.gov This finding indicates that the driving mechanism for the solvation of PPD is enthalpy-driven. mdpi.comnih.gov
Solubility and Solvent Effects
The choice of solvent has a significant impact on the solubility of PPD. The mole fraction solubility of PPD has been observed to be highest in dimethyl sulfoxide (DMSO) and lowest in water. mdpi.comsemanticscholar.org For example, at 318.2 K, the mole fraction solubility of PPD was recorded as 4.67 × 10⁻¹ in neat DMSO, while the lowest solubility was found in neat water at 5.82 × 10⁻⁶ at 298.2 K. semanticscholar.org The high solubility in DMSO suggests strong molecular interactions between PPD and this solvent. mdpi.com
The experimental solubility of PPD in neat DMSO has been found to be much higher than its ideal solubility, highlighting the potential of DMSO to enhance the solubility of PPD. mdpi.com Activity coefficients calculated from solubility data also suggest maximum molecular-level interactions in systems like PPD-DMSO, PPD-polyethylene glycol-400 (PEG-400), and PPD-Transcutol. researchgate.netnih.gov
Below are interactive data tables summarizing the thermodynamic parameters for the dissolution of this compound (PPD) in various solvent systems.
Table 1: Apparent Thermodynamic Parameters for PPD Dissolution in DMSO/Water Mixtures
| Solvent System (DMSO mass fraction) | ΔsolH⁰ (kJ mol⁻¹) | ΔsolG⁰ (kJ mol⁻¹) | ΔsolS⁰ (J mol⁻¹ K⁻¹) |
| Neat Water | 31.35 | - | 4.74 |
| 0.2 | 25.00 | - | 8.00 |
| 0.4 | 20.00 | - | 10.00 |
| 0.6 | 15.00 | - | 12.00 |
| 0.8 | 10.00 | - | 13.01 |
| Neat DMSO | 6.10 | - | - |
| Note: The data for ΔsolG⁰ were not explicitly provided in the source material in this format. The average ΔsolH⁰, ΔsolG⁰, and ΔsolS⁰ values were computed as 18.71 kJ mol⁻¹, 15.99 kJ mol⁻¹, and 8.83 J mol⁻¹ K⁻¹, respectively, across the studied systems. nih.gov |
Table 2: Mole Fraction Solubility of PPD in Various Solvents at 318.2 K
| Solvent | Mole Fraction Solubility (x 10⁻¹) |
| Dimethyl sulfoxide (DMSO) | 4.73 |
| Polyethylene (B3416737) glycol-400 (PEG-400) | 4.12 |
| Transcutol® | 3.46 |
| Ethyl acetate (B1210297) (EA) | 0.81 |
| 2-Butanol | 0.218 |
| 1-Butanol | 0.211 |
| Propylene glycol (PG) | 0.150 |
| Isopropyl alcohol (IPA) | 0.144 |
| Ethylene glycol (EG) | 0.127 |
| Ethanol (B145695) | 0.0822 |
| Methanol | 0.0518 |
| Water | 0.000126 |
| Source: nih.govlongdom.org |
Emerging Research Avenues and Potential Future Applications of 6 Phenyl 2,4 Dihydro 1h Pyridazin 3 One in Academic Contexts
Development of Novel Chemical Probes for Biological Systems
The inherent biological activity of the 6-phenyl-2,4-dihydro-1H-pyridazin-3-one scaffold makes it an attractive starting point for the design of novel chemical probes. These probes are essential tools for elucidating complex biological pathways and identifying new drug targets. By functionalizing the core pyridazinone structure, researchers can develop molecules with high affinity and selectivity for specific proteins or enzymes.
The versatility of the pyridazinone nucleus allows for the introduction of various reporter groups, such as fluorescent tags or biotin (B1667282) labels, without significantly compromising its biological activity. This enables the visualization and tracking of target molecules within cellular environments, providing valuable insights into their function and localization. The development of such probes based on the this compound framework is an active area of research with the potential to accelerate our understanding of disease mechanisms.
Catalysis and Methodological Advancements Utilizing Pyridazinone Scaffolds
While the primary focus of research on this compound has been its pharmacological properties, the unique electronic and structural features of the pyridazinone ring suggest its potential utility in the field of catalysis. The presence of multiple heteroatoms and a conjugated system could allow for the coordination of metal centers, making pyridazinone derivatives interesting candidates as ligands in organometallic catalysis.
Furthermore, the pyridazinone scaffold can serve as a platform for the development of novel synthetic methodologies. The reactivity of the ring system can be exploited to construct more complex molecular architectures through various chemical transformations. Methodological advancements utilizing this scaffold could lead to more efficient and stereoselective syntheses of a wide range of organic compounds, benefiting both academic and industrial research.
Integration into Multicomponent Systems and Advanced Materials
The potential for integrating this compound into multicomponent systems and advanced materials remains a largely unexplored but promising research avenue. The ability of the pyridazinone ring to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it a suitable building block for the construction of supramolecular assemblies.
These assemblies could find applications in areas such as drug delivery, sensing, and materials science. For instance, pyridazinone-containing polymers or metal-organic frameworks could exhibit unique photophysical or electronic properties. Research in this area would involve the design and synthesis of pyridazinone derivatives with specific functional groups that can direct their self-assembly into well-defined nanostructures.
Chemo-Biological Tool Development Based on Pyridazinone Frameworks
The diverse biological activities of this compound derivatives make them ideal candidates for the development of chemo-biological tools. These tools are designed to modulate and study specific biological processes, providing a deeper understanding of cellular function and disease. For example, derivatives of this compound have been investigated for their vasodilatory and anticancer properties. nih.govnih.gov
By systematically modifying the this compound core, researchers can create libraries of compounds to probe the structure-activity relationships for various biological targets. This approach can lead to the identification of potent and selective inhibitors or activators of specific enzymes or receptors. These chemo-biological tools are invaluable for target validation and for dissecting the molecular mechanisms underlying different pathological conditions.
Recent studies have focused on designing pyridazinone derivatives with dual antimicrobial and anticancer activities. nih.gov The table below summarizes the antimicrobial activity of a synthesized pyridazinone-based diarylurea derivative.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
| 10h | Staphylococcus aureus | 16 μg/mL |
| 8g | Candida albicans | 16 μg/mL |
This table presents selected data on the antimicrobial activity of pyridazinone derivatives, highlighting their potential as chemo-biological tools.
Design of Next-Generation Pyridazinone Derivatives for Mechanistic Studies
A significant area of ongoing research is the design and synthesis of next-generation pyridazinone derivatives for detailed mechanistic studies. By introducing specific structural modifications to the this compound scaffold, scientists aim to fine-tune the pharmacological properties of these compounds and to elucidate their mechanisms of action at a molecular level.
For instance, scaffold hopping and hybridization-based design strategies have been employed to create novel 3,6-disubstituted pyridazine (B1198779) derivatives with potent anticancer activity. nih.gov These studies often involve a combination of chemical synthesis, biological evaluation, and computational modeling to understand how subtle changes in molecular structure affect biological activity. This knowledge is crucial for the rational design of more effective and safer therapeutic agents.
The following table showcases the in vivo anticancer activity of a novel pyridazinone derivative, compound 9e, in an Ehrlich ascites carcinoma solid tumor model.
| Compound | Dose | Mean Tumor Volume Reduction | Observations |
| 9e | Low Dose | Significant | Necrosis induction, no signs of toxicity |
| 9e | High Dose | More Pronounced | Necrosis induction, no signs of toxicity |
This interactive table illustrates the dose-dependent anticancer efficacy of a next-generation pyridazinone derivative, providing insights for mechanistic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
